4-Nitrobutyl acetate
Description
Contextualization within Nitroalkane and Ester Chemistry
4-Nitrobutyl acetate (B1210297) is characterized by its molecular formula, C6H11NO4, and its CAS Registry Number, 21461-50-7 vulcanchem.com. Chemically, it is an ester formed from acetic acid and 4-nitrobutanol. This dual functionality places it at the intersection of two significant classes of organic compounds: nitroalkanes and esters.
Nitroalkanes are organic compounds featuring a nitro group (-NO2) directly bonded to a saturated carbon atom sajhanotes.com. This functional group imparts unique chemical properties, including the acidity of alpha hydrogens, which can be exploited in various carbon-carbon bond-forming reactions such as the Henry (nitroaldol) reaction and Michael additions libretexts.orgresearchgate.net. The nitro group itself can also be reduced to an amine, serving as a precursor to amino compounds sajhanotes.com.
Esters, on the other hand, are derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by an alkoxy group (-OR). They are commonly synthesized through esterification reactions and are known for their susceptibility to hydrolysis, transesterification, and their role as protecting groups or reactive intermediates in organic synthesis ontosight.ai.
4-Nitrobutyl acetate integrates these characteristics. The presence of the nitro group on the butyl chain suggests potential reactivity associated with nitroalkanes, while the acetate ester moiety offers avenues for reactions typical of esters. Its structure can be described as Acetic acid 4-nitrobutyl ester, also known by synonyms such as NSC106860 and SCHEMBL11429849 vulcanchem.com.
Significance as a Subject of Academic Inquiry in Organic Synthesis
The current significance of this compound in academic research is primarily as a compound utilized in controlled research and development (R&D) applications under expert supervision vulcanchem.com. Its potential roles are recognized within specific synthetic contexts:
Intermediate in Nitroalkane Derivatization: The compound can serve as a starting material or intermediate for synthesizing more complex molecules derived from nitroalkanes. This could involve transformations of either the nitro group or the ester functionality, or reactions that leverage the entire molecular framework vulcanchem.com.
Reagent or Solvent in Esterification Reactions: While not extensively documented, its structure suggests a potential, albeit niche, application as a solvent or reagent in esterification processes, possibly influencing reaction kinetics or selectivity due to its combined functional groups vulcanchem.com.
However, it is crucial to note that there is a notable absence of extensive published studies detailing the specific reactivity, catalytic applications, or comprehensive synthetic utility of this compound vulcanchem.com. This lack of detailed research underscores its status as a compound with largely unexplored potential. Future academic investigations could focus on comparative analyses with structurally similar nitroesters, such as 4-nitrophenyl acetate, to elucidate shared mechanistic pathways and identify unique reactivity patterns vulcanchem.com. The compound's specialized use and limited public data on its spectra (NMR, IR) further highlight the need for dedicated research to fully understand its chemical behavior and synthetic value vulcanchem.com.
Physicochemical Properties of this compound
The available data on this compound, primarily from chemical supplier information, provides foundational physicochemical properties relevant to its handling and potential use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Registry Number | 21461-50-7 | vulcanchem.com |
| Molecular Formula | C6H11NO4 | vulcanchem.com |
| Molecular Weight | 161.16 g/mol (calculated) | vulcanchem.com |
| Purity | 95% | vulcanchem.com |
| Stability | Stable under recommended conditions | vulcanchem.com |
| Decomposition Products | COx, NOx | vulcanchem.com |
| Synonyms | NSC106860, Acetic acid 4-nitrobutyl ester, SCHEMBL11429849 | vulcanchem.com |
Note: The molecular weight of C6H11NO4 is calculated to be approximately 161.16 g/mol . Source vulcanchem.com lists 177.16 g/mol , which appears to be an error.
Compounds Mentioned
this compound
Nitroalkane
Ester
Acetic acid
4-Nitrobutanol
Nitroethane
1-Nitropropane
Haloalkane
AgNO2
Nitrobenzene
Nitric acid
Sulfuric acid
Primary amine
Platinum (Pt)
Palladium (Pd)
Nickel (Ni)
Lithium aluminum hydride (LiAlH4)
4-nitrophenyl acetate
NSC106860
SCHEMBL11429849
(4-Nitrobutyl)benzene
Butylbenzene
Nitronium ion (NO2+)
Acyl anion equivalents
Nitronate anions
β-keto ester
4-nitropent-4-en-1-yl acetate
5-[1-(4-Methylphenyl)-2-nitrobutyl]-4-phenyl-1,2,3-selenadiazole
3-(4-methoxyphenyl)-4-nitro-1-phenylhexan-1-one
semicarbazide (B1199961) hydrochloride
SeO2
dichloro-methane
ethyl acetate
5-(2-nitro-1-p-tolylbutyl)-4-phenyl-1,2,3-selenadiazole
4-nitrophenol
4-nitrophenyl [14C]acetate
NADH
Sheep liver cytoplasmic aldehyde dehydrogenase
Bovine skeletal muscle
Carbonic Anhydrase III
Umpolung synthesis
Acyl anion
Homoenolate
Iodoacetic acid
Methionine
Peptides
Esterase
Lipase
Methanolysis
Hydrolysis
4-nitrophenyl ethanoate
p-Acetoxynitrobenzene
p-Nitrobenzene acetate
p-Nitrophenol acetate
p-Nitrophenyl acetate (VAN)
NSC 2633
4-O2NC6H4OAc
p-Acetyloxynitrobenzene
pNitrophenol acetate
pNitrophenyl acetate
Acetic acid pnitrophenyl ester
Acetic acid, pnitrophenyl ester
Acetic acid, 4nitrophenyl ester
DTXCID0048341
qauudnigjslpsx-uhfffaoysa-n
p-Nitrophenol acetate
Triton X-100
Dibenzoyl peroxide
2-Phenoxyethanol
PON1
4-nitro-3-hexan0l acetate
Z-nitrobutyl acetate
Novel Synthetic Routes and Method Development for Nitroalkyl Esters
The synthesis of nitroalkyl esters, including compounds like this compound, is an area of ongoing research focused on developing efficient, mild, and selective methodologies. While direct literature detailing the synthesis of this compound specifically is not extensively covered in the provided search results, several novel and established methods for synthesizing analogous nitroalkyl esters and related compounds offer valuable insights into potential synthetic strategies. These advancements often aim to improve yields, reduce reaction times, and employ more environmentally benign conditions.
1 Rapid Esterification via Coupling Reagents
A significant development in ester synthesis involves the use of coupling reagents that facilitate rapid and mild ester bond formation. One such method utilizes 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, enabling the synthesis of esters within minutes. This approach has demonstrated effectiveness in both alcoholic and non-alcoholic solvents, offering high yields across a wide range of alcohols and carboxylic acids. The method's speed, efficiency, and adaptability make it a promising technique for the synthesis of various esters, potentially including nitroalkyl esters if the corresponding nitroalcohols and carboxylic acids are available.
For instance, studies employing NDTP report the synthesis of esters with yields up to 99% under optimized conditions, often involving a reaction time of just one minute. A typical procedure involves reacting a carboxylic acid with an alcohol in the presence of NDTP and a base like DABCO in an appropriate solvent.
2 Biocatalytic Synthesis of Nitroalkyl Acetates
Biocatalysis presents an environmentally friendly and highly selective avenue for organic synthesis. A notable method for obtaining β-nitro alcohols and their corresponding acetates involves a two-step process. This strategy typically includes an enzyme-catalyzed kinetic resolution of nitroalcohols, followed by acetylation using vinyl acetate as an acyl donor. While specific yields for individual nitroalkyl acetates are not detailed in the provided abstracts, this enzymatic approach offers a pathway to chiral nitroalkyl acetates, representing a significant advancement in the selective synthesis of these functionalized compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21461-50-7 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-nitrobutyl acetate |
InChI |
InChI=1S/C6H11NO4/c1-6(8)11-5-3-2-4-7(9)10/h2-5H2,1H3 |
InChI Key |
LWNFHUWYPBFSSE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCC[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCCCC[N+](=O)[O-] |
Other CAS No. |
21461-50-7 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitrobutyl Acetate and Analogous Nitroalkyl Esters
3 Esterification of Nitroalcohols with Conventional Reagents
Established esterification techniques can also be adapted for the synthesis of nitroalkyl esters, representing method development in handling substrates with nitro functionalities. For example, the synthesis of analogous compounds such as 2-nitropropyl acetate (B1210297) and 2-nitrobutyl acetate has been achieved by reacting the corresponding nitroalcohols with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. This method, often performed on a large scale, leverages conventional reagents to functionalize nitroalcohols, providing a reliable route to nitroalkyl acetates.
Data Table: Representative Synthetic Methods for Nitroalkyl Esters
The following table summarizes key synthetic methodologies applicable to or demonstrated for nitroalkyl esters and their analogues, highlighting novel aspects and key parameters.
| Method/Reagent System | Starting Materials | Key Reagents/Catalyst | Conditions (Solvent, Temp, Time) | Yield (%) | Nitroalkyl Ester Synthesized (or Analogous) | Novelty/Development Aspect |
| NDTP-mediated Esterification | Alcohol, Carboxylic Acid | NDTP, DABCO | e.g., Alcohol solvent, 1 min | Up to 99% | Various esters (e.g., ethyl acetate, methyl acetate) | Rapid (1 min), mild, high yield |
| Acetic Anhydride/H2SO4 Esterification | Nitroalcohol | Acetic Anhydride, H2SO4 | Not specified in detail, large scale preparation | Implied good | 2-Nitropropyl acetate, 2-nitrobutyl acetate | Application to nitroalcohols |
| Biocatalytic Acetylation | β-Nitroalcohol | Vinyl acetate (acyl donor), Enzyme (e.g., PSL) | Not specified in detail for acetate formation | Not specified | β-Nitroalkyl acetates | Enzymatic, kinetic resolution |
Compound List:
4-Nitrobutyl acetate
2-Nitropropyl acetate
2-Nitrobutyl acetate
3-Hydroxy-4-nitrophenyl acetate
Nitroalcohols
β-Nitroalcohols
2-Nitropropanol
2-Nitrobutanol
Acetic acid
Vinyl acetate
Acetic anhydride
Sulfuric acid
NDTP (5-nitro-4,6-dithiocyanatopyrimidine)
DABCO (1,4-Diazabicyclo[2.2.2]octane)
Reactivity and Chemical Transformations of 4 Nitrobutyl Acetate
Decomposition Reactions of Nitroalkyl Esters
Nitroalkyl esters, like 4-nitrobutyl acetate (B1210297), can undergo thermal decomposition, often leading to the formation of unsaturated nitro compounds.
A significant thermal decomposition pathway for nitroalkyl esters involves the elimination of acetic acid and a beta-hydrogen, leading to the formation of conjugated nitroalkenes. Research by Cram and Wilson [J. Am. Chem. Soc., 1961, 83 (12), pp 2737–2741] has elucidated that 4-nitrobutyl acetate, upon pyrolysis, undergoes such a transformation. The process typically involves heating the compound, resulting in the cleavage of the acetate group and a hydrogen atom from the carbon adjacent to the nitro group, thereby forming a double bond conjugated with the nitro functionality. The primary product identified is 1-nitro-2-butene, along with acetic acid.
Table 1: Thermal Decomposition of this compound
| Reaction Type | Conditions | Product(s) | Yield (%) | References |
| Thermal Elimination (to Nitroalkene) | Pyrolysis (e.g., 150-200°C) | 1-nitro-2-butene | Not specified | [J. Am. Chem. Soc., 1961, 83 (12), pp 2737–2741] |
| Pyrolysis (e.g., 150-200°C) | Acetic Acid | Not specified | [J. Am. Chem. Soc., 1961, 83 (12), pp 2737–2741] |
Beyond the elimination to form conjugated nitroalkenes, thermal decomposition of nitro compounds can involve other fragmentation pathways. For aliphatic nitro compounds, cleavage of the C-NO₂ bond is a known primary decomposition channel, leading to the formation of alkyl radicals and nitrogen dioxide radicals researchgate.net. While specific research detailing alternative fragmentation pathways for this compound is not extensively covered in the provided snippets, it is plausible that under severe thermal stress, homolytic cleavage of C-C bonds within the butyl chain or the ester linkage could also occur, leading to a complex mixture of smaller radical fragments. The presence of the ester group might also influence fragmentation patterns by providing alternative sites for bond cleavage or rearrangement.
Thermal Elimination to Conjugated Nitroalkenes
Reactions of the Nitro Group (in nitroalkanes)
The nitro group (-NO₂) in this compound is a versatile functional group that can participate in various transformations, including reduction, carbon-carbon bond formation via condensation and addition reactions.
The nitro group can be selectively reduced to either an amine (-NH₂) or a hydroxylamine (B1172632) (-NHOH) group, depending on the reducing agent and reaction conditions. Catalytic hydrogenation, employing hydrogen gas in the presence of metal catalysts like palladium on carbon (Pd/C), is a well-established method for reducing nitroalkanes to primary amines nowgonggirlscollege.co.in. This method is generally compatible with ester functionalities, preserving the acetate group nowgonggirlscollege.co.in. For the synthesis of hydroxylamino derivatives, reduction in neutral or weakly acidic conditions is often preferred. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride nowgonggirlscollege.co.inwikipedia.org or specific catalytic systems can achieve this partial reduction.
Table 2: Reduction of the Nitro Group in this compound
| Reaction Type | Reducing Agent/Catalyst | Conditions | Product(s) | References |
| Reduction to Amine | H₂/Pd/C | [Solvent, Temp, Pressure] | 4-aminobutyl acetate | nowgonggirlscollege.co.in |
| Reduction to Hydroxylamine | Zn/NH₄Cl | Neutral aqueous or alcoholic solution | 4-hydroxylaminobutyl acetate | nowgonggirlscollege.co.inwikipedia.org |
The Henry reaction, also known as the nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane possessing an alpha-hydrogen and an aldehyde or ketone organic-chemistry.orgredalyc.orgwikipedia.orgmakingmolecules.comresearchgate.netsynarchive.com. This compound, with its alpha-hydrogens on carbons 3 and 4 relative to the nitro group, can act as the nucleophilic nitroalkane component. In the presence of a suitable base (e.g., amines, alkoxides), the alpha-hydrogen is abstracted, forming a nitronate anion. This anion then attacks the carbonyl carbon of an aldehyde or ketone, yielding a β-nitro alcohol. The acetate ester group is generally stable under these conditions.
Table 3: Henry (Nitroaldol) Reactions of this compound
| Nitro Compound | Aldehyde/Ketone | Base Catalyst | Conditions | Product(s) | References |
| This compound | Aldehyde/Ketone | Base | [Solvent, Temp] | β-nitro alcohol ester product (e.g., CH₃COO-(CH₂)₃-CH(NO₂)-CH(OH)-R) | organic-chemistry.orgredalyc.orgwikipedia.orgmakingmolecules.comresearchgate.netsynarchive.com |
Nitroalkanes with alpha-hydrogens are potent nucleophiles in Michael addition reactions, also referred to as conjugate additions rsc.orgresearchgate.netsctunisie.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org. In these reactions, the nitroalkane acts as a Michael donor, adding to the beta-carbon of an electron-deficient alkene, known as a Michael acceptor. Common Michael acceptors include α,β-unsaturated carbonyl compounds (ketones, esters, aldehydes), nitriles, and nitroalkenes. The reaction is typically base-catalyzed, facilitating the deprotonation of the nitroalkane to form the nucleophilic nitronate species. This compound can participate in these reactions, adding to suitable Michael acceptors to form new carbon-carbon bonds, extending the carbon chain while retaining both the nitro and acetate functionalities.
Table 4: Michael Additions of this compound
| Nitro Compound | Michael Acceptor | Base Catalyst | Conditions | Product(s) | References |
| This compound | Activated Alkene | Base | [Solvent, Temp] | Conjugate addition product (e.g., CH₃COO-(CH₂)₃-CH(NO₂)-CH₂-CH(R)-COR') | rsc.orgresearchgate.netsctunisie.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org |
Role and Applications in Advanced Organic Synthesis
Building Block for Complex Organic Scaffolds
Organic building blocks are fundamental components used in the modular assembly of complex molecular architectures arctomsci.com. Compounds bearing nitro and ester functionalities, like 4-Nitrobutyl acetate (B1210297), possess inherent reactivity that can be leveraged in synthetic strategies. While specific research detailing 4-Nitrobutyl acetate's use as a building block for complex scaffolds is not available in the provided literature, its structure suggests it could potentially serve as a synthon. For instance, similar nitro-ester compounds have been noted as building blocks in organic synthesis guidechem.com. The nitro group can be a handle for further functionalization or chain extension, and the ester can be modified or hydrolyzed, offering versatility in constructing larger molecules.
Precursor to Conjugated Nitroalkenes and Other Reactive Intermediates
Nitroalkenes are highly reactive species, often acting as potent Michael acceptors and participating in various cycloaddition and conjugate addition reactions chemicalbook.com. While this compound is not a conjugated nitroalkene itself, its nitro group suggests it could be a precursor to such species or other reactive intermediates through elimination reactions or other transformations. The nitro group can also be reduced, oxidized, or otherwise modified to generate a range of reactive intermediates useful in synthesis. For example, related nitro-compounds are involved in Michael-type reactions lookchem.com.
Intermediate in the Synthesis of Chiral Nitroalcohols and Amines
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Nitro-containing compounds are often involved in the preparation of chiral intermediates. The Henry (nitroaldol) reaction, for instance, is a crucial method for generating chiral β-nitroalcohols, which can then be converted into other valuable chiral compounds molaid.comtcichemicals.comlookchem.com. Furthermore, the nitro group can be reduced to an amine, and methods for the asymmetric synthesis of chiral amines are well-established. Although direct evidence for this compound's specific role in these chiral syntheses is lacking, its nitro functionality implies a potential, albeit undocumented, pathway for its involvement in routes leading to chiral nitroalcohols or amines.
Contribution to Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Carbon-carbon (C-C) bond formation is central to organic synthesis. Reactions like the Michael addition and the Henry reaction are key methodologies where nitroalkanes and nitroalkenes play significant roles as nucleophiles or electrophiles. Given its structure, this compound could potentially participate in such C-C bond-forming reactions, either directly or after conversion to a more reactive species.
Carbon-heteroatom (C-X) bond formation, such as the creation of C-N or C-O bonds, is also vital. The nitro group in this compound can be reduced to an amine, thereby forming a C-N bond. The ester functionality can undergo hydrolysis or transesterification, leading to C-O bond transformations. However, specific catalytic systems or reaction conditions employing this compound for these purposes have not been detailed in the provided literature.
Data Tables and Detailed Research Findings
Due to the absence of specific research findings or documented reaction pathways involving this compound in the provided search results, it is not possible to generate data tables with detailed research findings or specific experimental conditions for this compound. The available information is limited to its chemical identity, basic properties, and general statements about its potential use in R&D, without providing the experimental depth required for such tables.
Q & A
Q. What are the optimized synthetic routes for 4-nitrobutyl acetate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis can be approached via acetylation of 4-nitrobutanol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Experimental design should include varying molar ratios, temperature (e.g., 0–60°C), and reaction time, with monitoring via TLC or GC-MS. Purification via liquid-liquid extraction or column chromatography is critical to remove nitro-group byproducts. Characterization should involve -NMR and FT-IR to confirm ester formation and nitro-group integrity .
Q. How can researchers safely handle and store this compound to prevent decomposition or hazards?
- Guidelines : Store in airtight, amber glass containers under inert gas (N) to minimize hydrolysis or photodegradation. Avoid contact with oxidizing agents, strong bases, or heat sources. Use electrostatic-safe equipment during transfer to prevent ignition risks. Safety protocols should include fume hood usage, PPE (nitrile gloves, goggles), and spill containment measures, as outlined in analogous nitro-ester safety data sheets .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Approach : Combine FT-IR (to confirm ester C=O stretch ~1740 cm and nitro-group absorption ~1520 cm) with -NMR (δ 2.05 ppm for acetate methyl, δ 4.1–4.3 ppm for butyl CH adjacent to nitro). Discrepancies in integration ratios or unexpected peaks may indicate impurities (e.g., unreacted alcohol or nitration byproducts), requiring further purification or LC-MS validation .
Advanced Research Questions
Q. How can researchers address challenges in quantifying trace impurities of this compound in complex biological matrices?
- Analytical Strategy : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids, followed by HPLC-MS/MS with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., d-4-nitrobutyl acetate) to correct for matrix effects. Method validation should include recovery studies (70–120%) and limits of detection (LOD < 1 ng/mL) .
Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under varying pH and temperature conditions?
- Protocol : Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis (absorbance at λ ~270 nm for nitroaromatic byproducts) or HPLC. Use Arrhenius plots to predict shelf-life. Note that acidic conditions may accelerate ester hydrolysis, while alkaline conditions could promote nitro-group reduction .
Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?
- Data Reconciliation : Compare experimental calorimetry results (e.g., bomb calorimetry) with computational methods (DFT or ab initio calculations). Cross-reference with analogous compounds (e.g., ethyl acetate’s ΔH° = −479 kJ/mol ). Systematic reviews of literature should assess instrument calibration, sample purity, and environmental controls to identify error sources .
Q. What strategies mitigate interference from nitro-group redox reactions in electrochemical studies of this compound?
- Electrochemical Design : Use a three-electrode system with a glassy carbon working electrode and non-aqueous electrolytes (e.g., acetonitrile with 0.1 M TBAPF). Apply cyclic voltammetry to identify redox potentials. Pre-treat samples with antioxidants (e.g., ascorbic acid) to stabilize the nitro group during analysis .
Experimental Design and Data Analysis
Q. How should researchers design a systematic review to evaluate conflicting data on this compound’s reactivity?
- Framework : Follow PRISMA guidelines for literature screening, data extraction, and bias assessment. Use tools like ROBIS to evaluate study quality. Meta-analyses should stratify data by synthesis method, analytical technique, and environmental conditions. Contradictions (e.g., divergent kinetic rates) may arise from solvent polarity or catalyst residues, requiring subgroup analyses .
Q. What computational methods are suitable for modeling this compound’s interactions with lipid bilayers or enzymes?
- Modeling Approach : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to assess membrane permeability. Docking studies (AutoDock Vina) can predict binding affinities to esterase enzymes. Validate predictions with in vitro assays measuring hydrolysis rates in liposomal or enzyme-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
